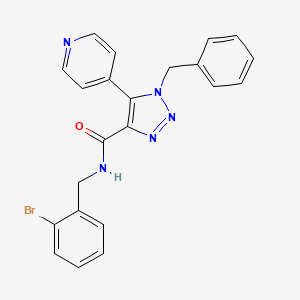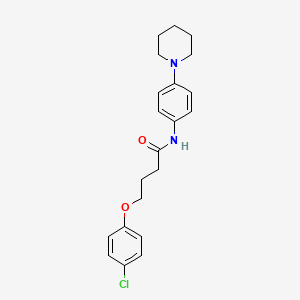
4-(4-chlorophenoxy)-N-(4-piperidin-1-ylphenyl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(4-chlorophenoxy)-N-(4-piperidin-1-ylphenyl)butanamide is a useful research compound. Its molecular formula is C21H25ClN2O2 and its molecular weight is 372.89. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Environmental Impact and Biodegradation
Chlorophenols, which are structurally related to 4-(4-chlorophenoxy)-N-(4-piperidin-1-ylphenyl)butanamide, have been extensively studied for their environmental presence and degradation pathways. These compounds are known for their persistence in the environment and potential toxic effects on aquatic life. Research indicates that chlorophenols can undergo biodegradation in aquatic environments, highlighting the importance of understanding microbial interactions and degradation mechanisms to mitigate their impact (Peng et al., 2016).
Toxicity and Environmental Fate
The toxicity and environmental fate of compounds similar to this compound, such as 2,4-dichlorophenoxyacetic acid (2,4-D), have been the subject of scientific scrutiny. Studies have shown that 2,4-D can exhibit toxic effects on non-target organisms, raising concerns about its widespread use and detection in various ecosystems. These findings stress the need for regulatory measures and further research on the environmental fate and toxicological impacts of such compounds (Islam et al., 2017).
Herbicide Impact and Biodegradation
Herbicides based on chlorophenoxy compounds, including structures related to this compound, are widely used in agriculture. The environmental impact and biodegradation of these herbicides have been extensively reviewed, highlighting the role of microorganisms in their decomposition. This research underscores the ecological importance of identifying and enhancing microbial communities capable of degrading such pollutants, thereby reducing their environmental footprint (Magnoli et al., 2020).
Sorption Mechanisms
The sorption behavior of chlorophenoxy herbicides, closely related to this compound, on soil and organic matter has been thoroughly investigated. Understanding the interactions between these compounds and various environmental matrices is crucial for predicting their mobility, bioavailability, and potential for bioaccumulation. This knowledge is fundamental for assessing environmental risks and developing strategies for pollution control and remediation (Werner et al., 2012).
Properties
IUPAC Name |
4-(4-chlorophenoxy)-N-(4-piperidin-1-ylphenyl)butanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN2O2/c22-17-6-12-20(13-7-17)26-16-4-5-21(25)23-18-8-10-19(11-9-18)24-14-2-1-3-15-24/h6-13H,1-5,14-16H2,(H,23,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNIDVXDZCQGZHJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC=C(C=C2)NC(=O)CCCOC3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[1-[(Dimethylamino)methyl]cyclopropyl]methanethiol](/img/structure/B2402801.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-[8-(4-methylphenyl)-3,4-dioxo-6,7-dihydroimidazo[2,1-c][1,2,4]triazin-2-yl]acetamide](/img/structure/B2402804.png)

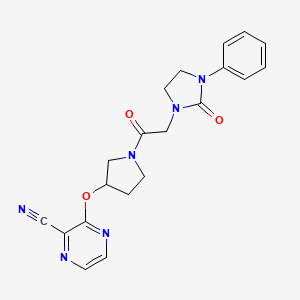
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2402807.png)

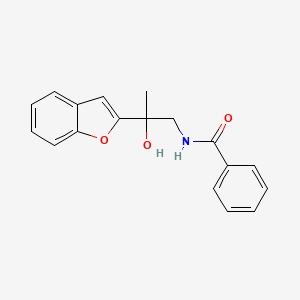




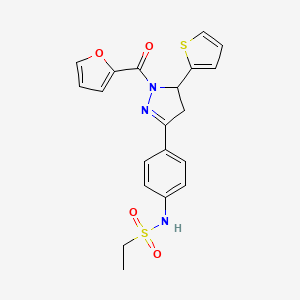
![3,5-dichloro-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide](/img/structure/B2402822.png)
